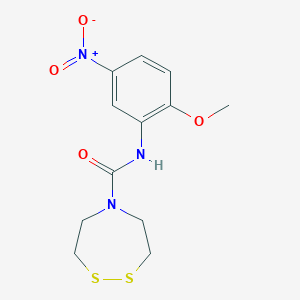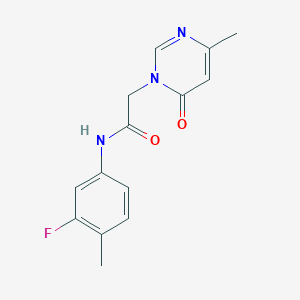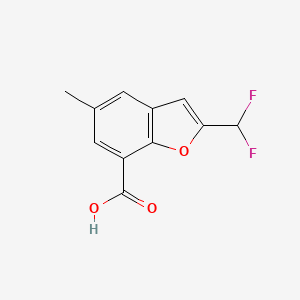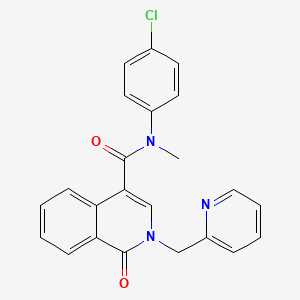![molecular formula C23H22F2N4OS B2589361 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1215744-32-3](/img/structure/B2589361.png)
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes fluorophenyl, methylpyrimidinyl, and piperazinyl groups, making it a subject of interest for researchers exploring new therapeutic agents and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-fluorophenyl-6-methylpyrimidine: This intermediate can be synthesized through a condensation reaction between 4-fluoroaniline and acetylacetone in the presence of a suitable catalyst.
Formation of the sulfanyl linkage: The 4-fluorophenyl-6-methylpyrimidine is then reacted with a thiol reagent to introduce the sulfanyl group.
Coupling with piperazine derivative: The final step involves coupling the sulfanyl intermediate with a piperazine derivative, such as 4-(2-fluorophenyl)piperazine, under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine or piperazine rings.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine or piperazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a candidate for the development of new drugs for neurological disorders.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
- 2-{[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-bromophenyl)piperazin-1-yl]ethan-1-one
Uniqueness
The presence of fluorine atoms in 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one imparts unique electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo-analogues, which may have different pharmacological profiles and chemical behaviors.
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4OS/c1-16-14-21(27-23(26-16)17-6-8-18(24)9-7-17)31-15-22(30)29-12-10-28(11-13-29)20-5-3-2-4-19(20)25/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHLMFQKLAWRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2589279.png)
![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2589284.png)
![N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2589285.png)
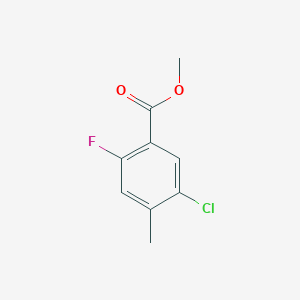
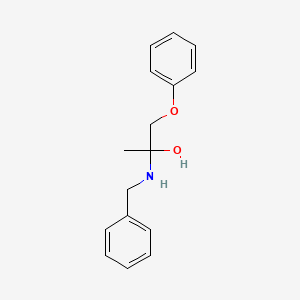
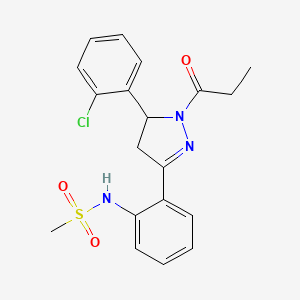
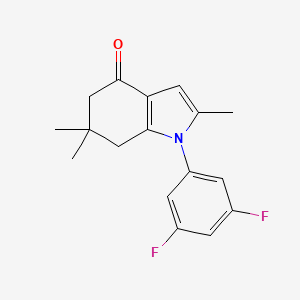
![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2589293.png)
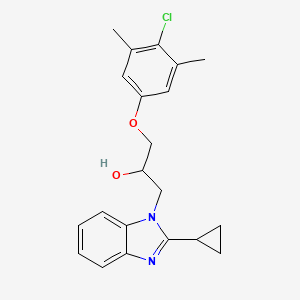
![2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one](/img/structure/B2589295.png)
